Aluminum;3-methylphenol;propan-2-olate
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Overview
Description
Preparation Methods
The synthesis of phenol, 3-methyl-, reaction products with aluminum isopropoxide typically involves the reaction of 3-methylphenol with aluminum isopropoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves mixing equimolar amounts of 3-methylphenol and aluminum isopropoxide, followed by heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product yield and purity .
Chemical Reactions Analysis
Phenol, 3-methyl-, reaction products with aluminum isopropoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation and reducing agents like aluminum isopropoxide for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 3-methyl-, reaction products with aluminum isopropoxide has several scientific research applications:
Organic Synthesis: It is used as a catalyst in various organic reactions, including alkylation and reduction reactions.
Biological Activity: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of phenol, 3-methyl-, reaction products with aluminum isopropoxide involves the formation of a six-membered ring transition state during the MPV reduction. The aluminum isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of a hydride ion from the alkoxy ligand to the carbonyl carbon. This results in the reduction of the carbonyl compound to an alcohol . The compound’s catalytic activity is attributed to its ability to form stable intermediates and transition states during the reaction.
Comparison with Similar Compounds
Phenol, 3-methyl-, reaction products with aluminum isopropoxide can be compared with other similar compounds such as:
Phenol, reaction products with aluminum isopropoxide: Similar in structure but lacks the methyl group, which can influence its reactivity and selectivity in reactions.
Phenol, 4-methyl-, reaction products with aluminum isopropoxide: The position of the methyl group can affect the compound’s chemical properties and reactivity.
Phenol, 2-methyl-, reaction products with aluminum isopropoxide: The ortho position of the methyl group can lead to different steric and electronic effects compared to the meta position.
Properties
Molecular Formula |
C16H29AlO4 |
---|---|
Molecular Weight |
312.38 g/mol |
IUPAC Name |
aluminum;3-methylphenol;propan-2-olate |
InChI |
InChI=1S/C7H8O.3C3H7O.Al/c1-6-3-2-4-7(8)5-6;3*1-3(2)4;/h2-5,8H,1H3;3*3H,1-2H3;/q;3*-1;+3 |
InChI Key |
IXEYBFVQTSJTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origin of Product |
United States |
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